1-Isothiocyanato-1-methylcyclobutane
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Overview
Description
1-Isothiocyanato-1-methylcyclobutane is an organic compound with the molecular formula C6H9NS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methylcyclobutane ring.
Mechanism of Action
Target of Action
It is known that isothiocyanates, a group to which this compound belongs, have numerous protein targets through which they exert protection in the context of various diseases .
Mode of Action
Isothiocyanates, in general, are known to interact with their protein targets, leading to changes in cellular processes .
Biochemical Pathways
Isothiocyanates are known to affect various pathways, including those involved in stress response, redox homeostasis, and inflammation resolution .
Result of Action
High concentrations of isothiocyanates are known to cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Biochemical Analysis
Biochemical Properties
They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .
Cellular Effects
Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis . They can induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . High concentrations of isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This comprehensive and long-lasting protection is due to multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, and effects on heat shock proteins .
Temporal Effects in Laboratory Settings
A more sustainable synthesis of isothiocyanates has been reported, which involves the conversion of isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of 1-Isothiocyanato-1-methylcyclobutane in animal models. Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis .
Metabolic Pathways
Isothiocyanates are derived from glucosinolate precursors, which are abundant in cruciferous vegetables .
Transport and Distribution
Isothiocyanates are known to interact with numerous protein targets .
Subcellular Localization
Isothiocyanates are known to interact with numerous protein targets, which could potentially influence their subcellular localization .
Preparation Methods
The synthesis of 1-Isothiocyanato-1-methylcyclobutane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. One common method involves the use of cyanuric acid as a desulfurylation reagent under aqueous conditions . Another approach utilizes molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium for the desulfurization step . These methods are advantageous due to their simplicity, cost-effectiveness, and environmental friendliness.
Chemical Reactions Analysis
1-Isothiocyanato-1-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming adducts with compounds like aldehydes and ketones.
Oxidation and Reduction:
Scientific Research Applications
1-Isothiocyanato-1-methylcyclobutane has several applications in scientific research:
Comparison with Similar Compounds
1-Isothiocyanato-1-methylcyclobutane can be compared with other isothiocyanates such as:
Sulforaphane: Found in cruciferous vegetables, known for its potent anticancer and antioxidant properties.
Phenethyl isothiocyanate: Exhibits strong chemopreventive effects and is studied for its role in cancer therapy.
4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate: Derived from Moringa, known for its diverse bioactivities.
The uniqueness of this compound lies in its specific structural features and the potential for targeted applications in various fields.
Properties
IUPAC Name |
1-isothiocyanato-1-methylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKJUDYTCHFOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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